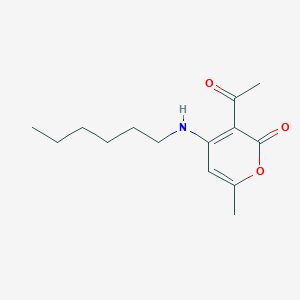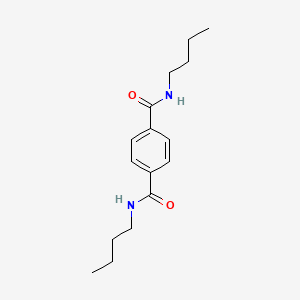![molecular formula C18H29NO2 B4744385 N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4744385.png)
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide, also known as APTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. APTF is a derivative of the adamantane family of compounds, which have been extensively studied for their unique physicochemical properties and biological activities.
Wirkmechanismus
The exact mechanism of action of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide is not fully understood, but studies have shown that it interacts with various targets in the body, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanisms of action of this compound, which can provide insights into the development of new therapeutic strategies. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have demonstrated that this compound exhibits potent antiviral, antitumor, and anti-inflammatory activities. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-16(19-17(20)15-4-3-5-21-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-16H,2-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKOCZHKJTMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-benzodioxol-5-yl)-3-[5-(2-bromo-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4744318.png)
![1-(cyclopropylcarbonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4744321.png)
![2-[(2-chlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4744328.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B4744338.png)

![2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4744357.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4744360.png)
![ethyl 4-[7-(3,4-dimethoxybenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4744368.png)
![propyl {[3-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4744380.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4744391.png)
![3-benzyl-4-(2-methoxyethyl)-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4744408.png)
![1-(3-methylphenyl)-4-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B4744412.png)
